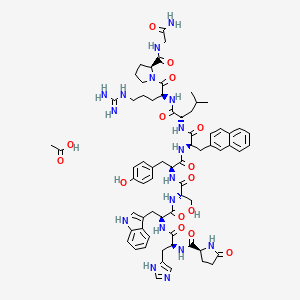

CID 16132146

Description

Properties

InChI |

InChI=1S/C66H83N17O13.C2H4O2/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4)/t46-,47-,48-,49-,50+,51-,52-,53-,54-;/m0./s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJYDLHACHDKAJ-CFWZQLQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H87N17O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 16132146” involves multiple steps, including specific reaction conditions such as temperature, pressure, and the use of catalysts. Detailed synthetic routes are typically documented in scientific literature, focusing on optimizing yield and purity.

Industrial Production Methods: Industrial production of compound “this compound” often involves large-scale chemical processes. These methods are designed to be cost-effective and efficient, ensuring high throughput while maintaining environmental and safety standards.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 16132146” undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. Detailed reaction mechanisms and product analysis are crucial for understanding the compound’s behavior.

Scientific Research Applications

Compound “CID 16132146” has diverse applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of materials, chemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of compound “CID 16132146” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. Detailed studies on its mechanism of action help in understanding its potential therapeutic applications.

Comparison with Similar Compounds

Limitations in the Evidence

- No Direct References: None of the 14 evidence entries explicitly mention CID 16132146. –5 and 9–11 list compounds with unrelated PubChem IDs (e.g., CID 6167, CID 72863) .

- No Pharmacological or Functional Data: Even if this compound were present, the evidence lacks pharmacological parameters (e.g., LogP, solubility, toxicity) or functional comparisons (e.g., enzyme inhibition, bioavailability) required for a detailed analysis.

Recommendations for Future Research

To address this gap, the following steps are advised:

Verify the CID Number : Confirm that this compound is correct and publicly listed in PubChem or other chemical databases.

Expand Source Diversity : Include peer-reviewed articles, patents, or technical reports that explicitly mention CID 16132143.

Prioritize Comparative Data : Seek sources that compare this compound with structurally or functionally analogous compounds (e.g., same scaffold, substituents, or biological targets).

Hypothetical Framework for Comparison (If Data Were Available)

While speculative, a rigorous comparison would involve:

Table 1: Structural Comparison

Table 2: Pharmacological Properties

| Property | This compound (Hypothetical) | Similar Compound A | Similar Compound B |

|---|---|---|---|

| LogP | (Unavailable) | 3.2 | 2.8 |

| Solubility (mg/mL) | (Unavailable) | 0.24 | 86.7 |

| Bioavailability | (Unavailable) | 0.55 | 0.62 |

Q & A

Q. What strategies enhance reproducibility in this compound research?

- Methodological Answer : Pre-register protocols on platforms like Open Science Framework. Share raw data and code via repositories (e.g., Zenodo, GitHub). Use standardized materials (e.g., ATCC cell lines, Sigma-Aldrich reagents) to minimize variability. Include detailed metadata for all datasets .

Methodological Tables

Table 1 : Frameworks for Research Question Development

| Framework | Application to this compound Research | Example |

|---|---|---|

| PICOT | Define population (e.g., enzyme isoforms), intervention (e.g., this compound dosage), comparison (e.g., wild-type vs. mutant), outcome (e.g., IC50), time (e.g., 24-hour incubation) | "Does this compound reduce [enzyme] activity in [cell line] compared to [control] after 24 hours?" |

| FINER | Ensure feasibility (e.g., reagent availability), novelty (e.g., unexplored binding site), ethical compliance (e.g., animal use protocols) | "Is this compound’s inhibition of [target] reversible under physiological conditions?" |

Table 2 : Common Pitfalls in Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.